molecular formula C16H18N2O5S B5749018 3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide

3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide

Cat. No. B5749018
M. Wt: 350.4 g/mol
InChI Key: WXKOEIAPULTFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide, also known as Ro 31-8220, is a synthetic compound that belongs to the family of benzamide derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 exerts its pharmacological effects by selectively inhibiting the activity of PKC, an enzyme that plays a critical role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of various diseases, including cancer, cardiovascular diseases, and neurological disorders. 3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 inhibits the activity of PKC by binding to its regulatory domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of PKC. Moreover, it has been shown to reduce myocardial ischemia-reperfusion injury and improve cardiac function by reducing oxidative stress and inflammation. Additionally, it has been found to reduce neuronal damage and improve cognitive function by inhibiting the activity of PKC and reducing neuroinflammation.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 has several advantages and limitations for lab experiments. Its potent and selective inhibition of PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Moreover, its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a potential therapeutic agent for cancer. However, its non-specific binding to other kinases and its potential toxicity limit its use in some experimental settings.

Future Directions

3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 has several potential future directions for research. Its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders warrant further investigation. Moreover, its role in the regulation of cellular processes and its interaction with other signaling pathways need to be elucidated. Additionally, the development of more potent and selective PKC inhibitors based on the structure of 3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of sodium hydride and DMF (N,N-dimethylformamide) to yield 3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide.

Scientific Research Applications

3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide 31-8220 has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

properties

IUPAC Name

3,4-dimethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-17-24(20,21)13-7-5-12(6-8-13)18-16(19)11-4-9-14(22-2)15(10-11)23-3/h4-10,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKOEIAPULTFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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